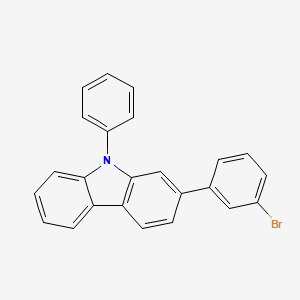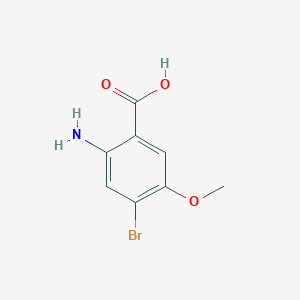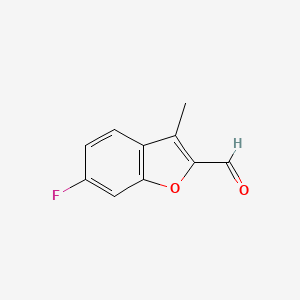
6-Fluoro-3-méthyl-1-benzofurane-2-carbaldéhyde
Vue d'ensemble
Description
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 and a molecular weight of 178.16 g/mol . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years . A common method involves the use of a cocatalysis system (PdI2-thiourea and CBr4) that enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde consists of a benzofuran ring with a fluorine atom at the 6-position and a methyl group at the 3-position . Benzofuran is a heterocyclic compound, which is an organic compound containing a benzene ring fused to a furan .Chemical Reactions Analysis
Benzofuran derivatives, including 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde, can undergo various chemical reactions. For instance, 3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde include its molecular formula (C10H7FO2), molecular weight (178.16 g/mol), and its availability in stock for research use .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés du benzofurane ont montré qu'ils possédaient des activités anticancéreuses significatives. Par exemple, certains benzofuranes substitués présentent des effets inhibiteurs dramatiques de la croissance cellulaire sur diverses lignées de cellules cancéreuses, notamment la leucémie, le cancer du poumon non à petites cellules, le cancer du côlon, le cancer du système nerveux central, le mélanome et le cancer de l'ovaire .
Activités pharmacologiques
Les composés du benzofurane sont connus pour leurs activités pharmacologiques diversifiées. Ils ont été étudiés pour leur utilisation potentielle dans les médicaments en raison de leurs propriétés bioactives .
Méthodes de synthèse
Les méthodes de synthèse courantes des dérivés du benzofurane sont un domaine d'intérêt en recherche. Ces méthodes sont cruciales pour le développement de composés à base de benzofurane ayant des applications thérapeutiques potentielles .
Sources naturelles
Les benzofuranes se trouvent dans des sources naturelles, et la recherche sur ces sources peut conduire à la découverte de nouveaux composés ayant des applications uniques .
Mécanisme D'action
Target of Action
Benzofuran compounds, to which this compound belongs, are known to have a broad range of targets due to their diverse pharmacological activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Analyse Biochimique
Biochemical Properties
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses.
Cellular Effects
The effects of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, it can activate certain proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced oxidative stress response and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress response and cellular metabolism . This compound can modulate metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, it can influence the activity of enzymes involved in detoxification pathways, enhancing the cell’s ability to eliminate harmful substances.
Transport and Distribution
Within cells and tissues, 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in specific tissues, leading to localized effects on cellular function and metabolism. Its distribution within the body is influenced by factors such as tissue permeability and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of 6-Fluoro-3-methyl-1-benzofuran-2-carbaldehyde plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. The specific localization of this compound within the cell determines its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
6-fluoro-3-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2/c1-6-8-3-2-7(11)4-9(8)13-10(6)5-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCMPFHNWMNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


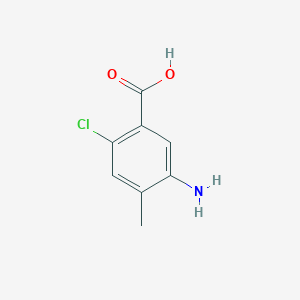
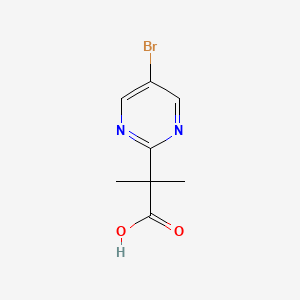
![tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1380599.png)
![7-Azabicyclo[2.2.1]heptan-2-ylmethanol hydrochloride](/img/structure/B1380600.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1380601.png)
![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate hydrochloride](/img/structure/B1380603.png)

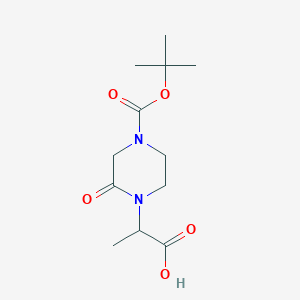
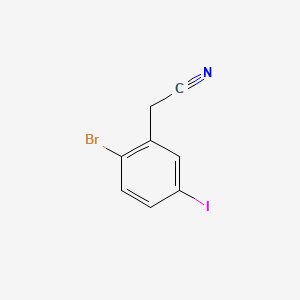
![1-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-3-(3',6'-dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thiourea](/img/structure/B1380609.png)
![N-[1-13C]Acetyl-D-glucosamine](/img/structure/B1380613.png)

